Synthetic Intermediate Identity: Intact Isoxazole Ring as the Latent 2-Cyano-3-Keto Pharmacophore of Trilostane
The target compound is the immediate precursor to trilostane, distinguished by an intact [2,3-d]isoxazole ring that must undergo base-catalyzed cleavage (NaOMe/THF) to unmask the 2-cyano-3-keto pharmacophore of the active API. In contrast, trilostane itself bears a 2α-cyano-3-hydroxy (keto tautomer) motif and lacks the isoxazole heterocycle. This structural relationship is explicitly defined in WO2005113577A1, which claims the conversion of '(4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol (1) to trilostane (2)' via methoxide-mediated ring opening [1]. The 2015 improved synthesis achieves an overall yield of 70% with 99.1% purity (HPLC) for this intermediate, representing a significant process improvement over earlier methods that reported only 80-90% yield for the epoxidation step alone without specifying overall yield [2]. The isoxazole ring is stable under the peracid epoxidation conditions used to install the 4α,5α-epoxide but is selectively labile under alkaline conditions—a chemoselectivity feature not shared by the final API or by non-isoxazole intermediates such as 4α,5α-epoxy-testosterone [3].
| Evidence Dimension | Synthetic step relationship and structural moiety: target compound vs. final API trilostane |
|---|---|
| Target Compound Data | Contains intact [2,3-d]isoxazole ring; molecular formula C₂₀H₂₇NO₃; MW 329.43; isolated as the penultimate intermediate prior to ring cleavage; 70% overall yield, 99.1% purity (2015 improved method) |
| Comparator Or Baseline | Trilostane (CAS 13647-35-3): contains 2α-cyano-3-hydroxy/3-keto moiety instead of isoxazole ring; MW 329.43; requires additional synthetic step (NaOMe-mediated isoxazole cleavage) from the target compound |
| Quantified Difference | The target compound differs from trilostane by one synthetic transformation; the isoxazole ring constitutes a latent pharmacophore that is absent in the final API; 70% overall yield vs. earlier epoxidation-only yields of 80-90% (not directly comparable as overall yield) |
| Conditions | Synthetic route: testosterone → 2-hydroxymethylene-androst-4-en-3-one-17β-ol → androst-4-eno[2,3-d]isoxazol-17β-ol → target compound (m-CPBA epoxidation) → trilostane (NaOMe/THF); purity determined by HPLC [2] |
Why This Matters
For procurement supporting trilostane manufacturing or ANDA filing, only this specific intermediate with the intact isoxazole ring enables the final ring-cleavage step; substitution with trilostane itself, earlier intermediates, or the 4β,5β-epoxy diastereomer would either bypass or abort the intended synthetic route.
- [1] WO2005113577A1. Method for the Preparation of Trilostane. World Intellectual Property Organization, 2005. Available at: https://patents.google.com/patent/WO2005113577A1/en View Source
- [2] LI Yong, ZHU Tao, FAN Lingling, WANG Jianta, TANG Lei. Improved Synthesis of 4α,5α-Epoxy-androst-2-eno[2,3-d]isoxazol-17β-ol. Chinese Journal of Pharmaceuticals. 2015;46(4):346-350. Available at: http://www.cjph.com.cn/EN/abstract/abstract1046.shtml View Source
- [3] Neumann HC, Potts GO, Ryan WT, Stonner FW. Steroidal Heterocycles. XIII. 4α,5-Epoxy-5α-androst-2-eno[2,3-d]isoxazoles and Related Compounds. J Med Chem. 1970;13(5):948-951. doi:10.1021/jm00299a034 View Source
